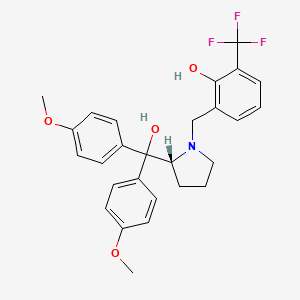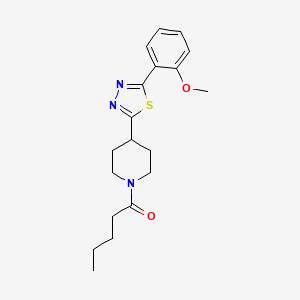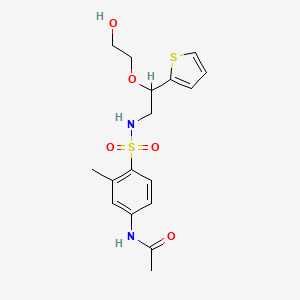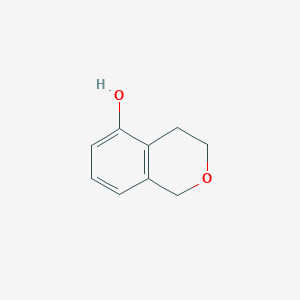![molecular formula C20H21N5O2S B2660813 1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide CAS No. 2097914-40-2](/img/structure/B2660813.png)
1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a piperidine ring, a pyridazine ring, a furan ring, and a thiazole ring, making it a molecule of interest for researchers studying heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyridazine, furan, and thiazole rings through various coupling reactions. Key steps may include:
Cyclization reactions: to form the pyridazine and thiazole rings.
Coupling reactions: such as Suzuki or Stille coupling to attach the furan ring.
Amidation reactions: to link the piperidine and pyridazine components.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the pyridazine ring could produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide depends on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
1-(6-cyclopropylpyridazin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
1-(6-cyclopropylpyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide may confer unique electronic properties and reactivity compared to its analogues. This could make it more suitable for certain applications, such as in organic electronics or as a specific ligand in biological studies.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19(22-20-21-16(12-28-20)17-2-1-11-27-17)14-7-9-25(10-8-14)18-6-5-15(23-24-18)13-3-4-13/h1-2,5-6,11-14H,3-4,7-10H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEFXYRFUVPCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC(=CS4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2660730.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2660732.png)

![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)
![benzyl 2-[8-(butan-2-yl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2660747.png)
sulfamoyl}benzamide](/img/structure/B2660748.png)

![(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2660751.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-2-carboxamide](/img/structure/B2660753.png)
